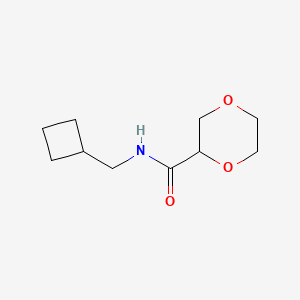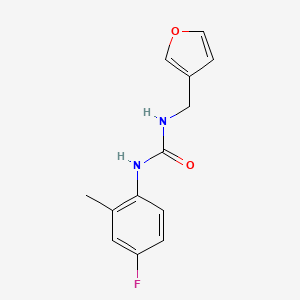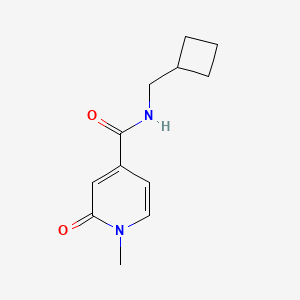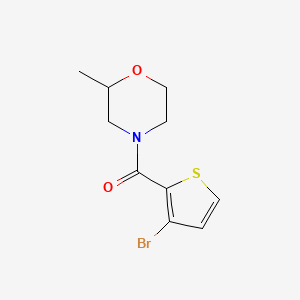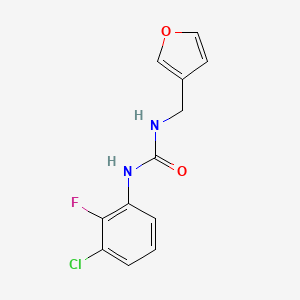
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in the treatment of various cancers and autoimmune disorders.
作用机制
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its dysregulation has been linked to various B-cell malignancies. 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and cytokine production. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of various autoimmune disorders, including rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the major advantages of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. Additionally, 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have good oral bioavailability and pharmacokinetic properties, which make it a suitable candidate for clinical development. However, one of the limitations of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea is its potential for off-target effects, which may limit its therapeutic window.
未来方向
There are several future directions for research on 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea. One area of research is the development of combination therapies that target multiple kinases in the immune system. Another area of research is the investigation of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea in the treatment of other diseases, including autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea and to identify biomarkers that can predict response to therapy.
合成方法
The synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process is complex and involves the use of various reagents and catalysts. The most commonly used method for the synthesis of 1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 3-chloro-2-fluoroaniline with furan-3-carboxaldehyde in the presence of a base to form the intermediate, which is then treated with urea to obtain the final product.
科学研究应用
1-(3-Chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively researched for its potential therapeutic applications. It has been shown to inhibit various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases, including cancer and autoimmune disorders.
属性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-9-2-1-3-10(11(9)14)16-12(17)15-6-8-4-5-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSNKLNGHQVPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
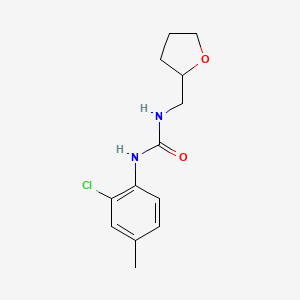
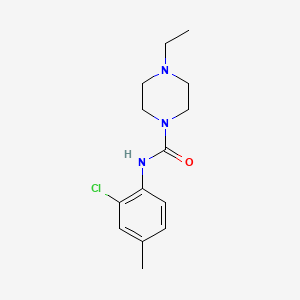
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
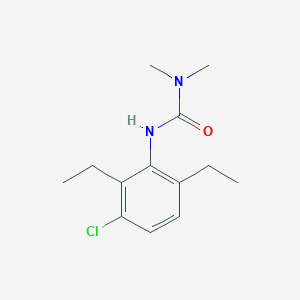
![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)

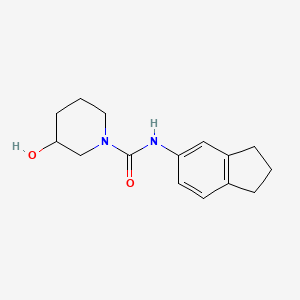
![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)

